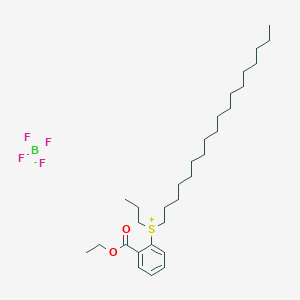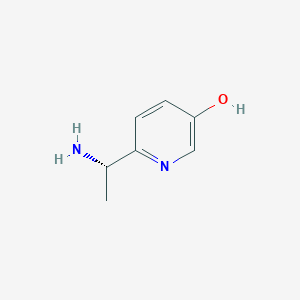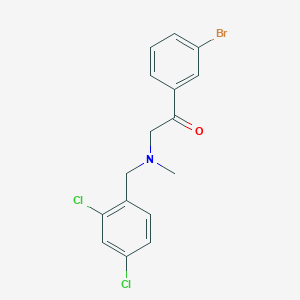
4-(1-Azetidinyl)-3-bromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(1-Azetidinyl)-3-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research. The azetidine ring is a four-membered nitrogen-containing ring, while the bromopyridine moiety is a brominated derivative of pyridine, a six-membered nitrogen-containing aromatic ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Azetidinyl)-3-bromopyridine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Bromination of Pyridine: The bromopyridine moiety is usually prepared by brominating pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the azetidine ring with the bromopyridine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
4-(1-Azetidinyl)-3-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The azetidine ring can undergo oxidation to form azetidinones or reduction to form azetidines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyridines and azetidines.
Oxidation and Reduction: Azetidinones and reduced azetidines.
Coupling Reactions: Complex heterocyclic compounds.
科学的研究の応用
4-(1-Azetidinyl)-3-bromopyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(1-Azetidinyl)-3-bromopyridine involves its interaction with molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The bromopyridine moiety can participate in binding interactions with proteins and nucleic acids, influencing their function .
類似化合物との比較
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Contains an azetidine ring and a boronic acid group, used in chemical synthesis and as an antiviral agent.
3-(Pyrazol-1-yl)azetidine: Contains an azetidine ring and a pyrazole moiety, used in the synthesis of heterocyclic compounds.
Uniqueness
4-(1-Azetidinyl)-3-bromopyridine is unique due to the combination of the azetidine ring and the bromopyridine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
特性
分子式 |
C8H9BrN2 |
|---|---|
分子量 |
213.07 g/mol |
IUPAC名 |
4-(azetidin-1-yl)-3-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h2-3,6H,1,4-5H2 |
InChIキー |
RMEXRSHQQURORK-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=C(C=NC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
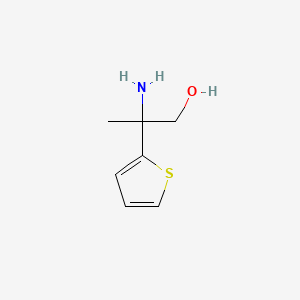

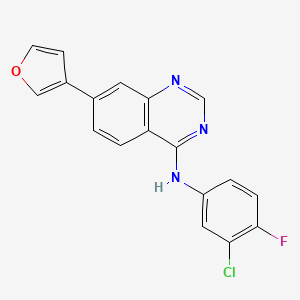
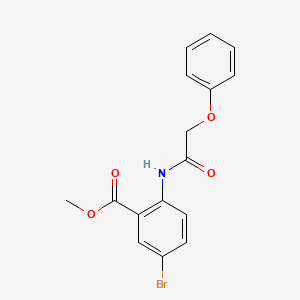
![1-[4-(1-Ethoxyethoxy)-3-methoxyphenyl]methanamine](/img/structure/B8662673.png)
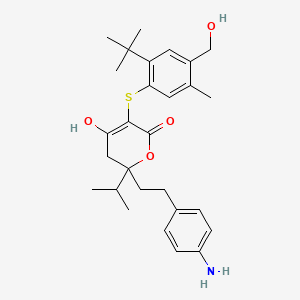
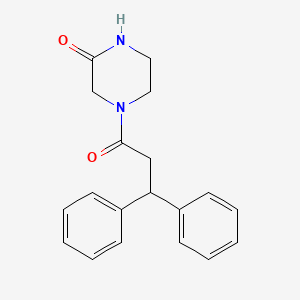
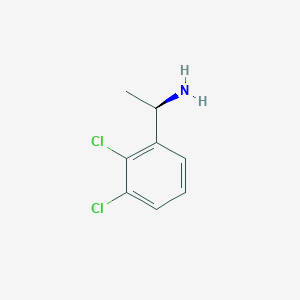
![5-(4-Aminophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8662692.png)
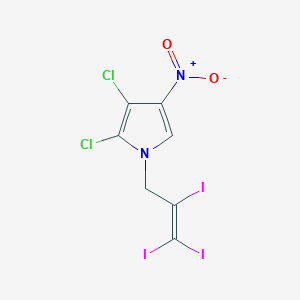
![1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B8662711.png)
